molecular formula C10H14BrN3 B1277337 5-Bromo-2-cyclohexylaminopyrimidine CAS No. 886366-17-2

5-Bromo-2-cyclohexylaminopyrimidine

Cat. No. B1277337
CAS RN: 886366-17-2
M. Wt: 256.14 g/mol
InChI Key: QRGGKWPYPCIJAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-cyclohexylaminopyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5th position and a cyclohexylamine group at the 2nd position . The InChI code for this compound is 1S/C10H14BrN3/c11-8-6-12-10 (13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2, (H,12,13,14) . The compound has a molecular weight of 256.14 g/mol .


Physical And Chemical Properties Analysis

5-Bromo-2-cyclohexylaminopyrimidine has a molecular weight of 256.14 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 163 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Protein Kinase Inhibition

5-Bromo-2-cyclohexylaminopyrimidine: is structurally related to protein kinase inhibitors, which are crucial in medical research. It’s used to study the inhibition of protein kinases, enzymes that modify other proteins by chemically adding phosphate groups. This application is vital for understanding diseases like cancer, where kinase activity is often dysregulated .

Angiogenesis Studies

This compound has been utilized as a research tool to investigate the role of receptor tyrosine kinases (RTKs) in angiogenesis, the process of new blood vessel formation. By inhibiting RTKs, researchers can study mechanisms of angiogenesis inhibition, which is a key therapeutic target in cancer treatment.

Pharmacological Research

Due to its pharmacological properties, 5-Bromo-2-cyclohexylaminopyrimidine is used in pharmacological research to develop new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its reactivity with other chemical entities allows for the synthesis of a wide range of substances, including potential new drugs .

Biological Assays

Researchers use 5-Bromo-2-cyclohexylaminopyrimidine in biological assays to test the effects of inhibiting certain cellular processes. It helps in understanding the role of specific enzymes and receptors in cells.

Toxicity and Safety Evaluation

The compound is also used in experiments to assess toxicity and safety profiles of new drug candidates. Understanding its toxicological impact is essential for developing safe pharmaceuticals.

Safety and Hazards

5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

5-bromo-N-cyclohexylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGGKWPYPCIJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407413
Record name 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclohexylaminopyrimidine

CAS RN

886366-17-2
Record name 5-Bromo-N-cyclohexyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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